acetic acid CAS No. 938022-11-8](/img/structure/B3169801.png)
[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid
Vue d'ensemble
Description
“2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the condensation of carboxylic acid moiety with substituted amine . For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse. The Paal–Knorr reaction, for instance, is a common method for synthesizing pyrrole derivatives . In this reaction, a 1,4-diketone is treated with ammonia or a primary amine to yield a pyrrole .Applications De Recherche Scientifique
Chemical Research and Methodologies
Research into chemical compounds, including various thiazolyl and pyrrolyl derivatives, is crucial for advancing our understanding of their potential applications in fields such as medicinal chemistry, materials science, and biochemistry. Methodologies such as synthesis, structural characterization, and biological activity studies are foundational in this process.
Synthesis and Structural Characterization
The synthesis of complex chemical compounds involves innovative reactions that allow for the construction of molecules with specific structural features. For instance, the reaction of chloral with substituted anilines resulting in the formation of respective 2,2,2-trichloroethylidene anilines, followed by treatment with thioglycolic acid, produces a series of substituted thiazolidin-4-ones (Issac & Tierney, 1996)[https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt]. This example underscores the importance of synthetic chemistry in exploring the potential of chemical compounds.
Biological Activity
The study of the biological activity of chemical compounds is another critical area of research. Compounds with specific functional groups, such as azolylthioacetic acids, have been characterized by diverse biological effects, including antioxidant, hypoglycemic, and antimicrobial activities (Chornous et al., 2016)[https://consensus.app/papers/synthesis-activity-acids-chornous/3c7f4fb40a1f5e77ac6fdc65c7b2c4ea/?utm_source=chatgpt]. These studies are essential for identifying new therapeutic agents and understanding the chemical basis of their activity.
Propriétés
IUPAC Name |
2-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-4-5-8(14(6)3)11-13-7(2)10(18-11)9(15)12(16)17/h4-5H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXIWUABSFWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



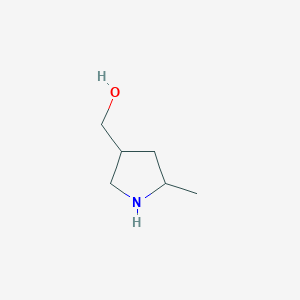


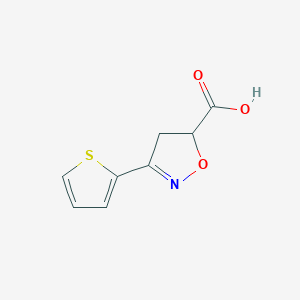
![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)

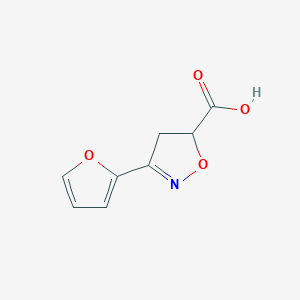
![2-{2-[5-(tert-Butyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetic acid](/img/structure/B3169776.png)
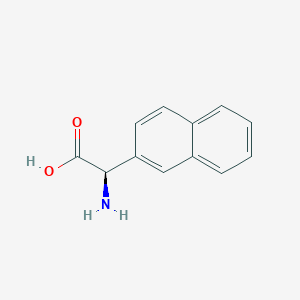
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3169785.png)
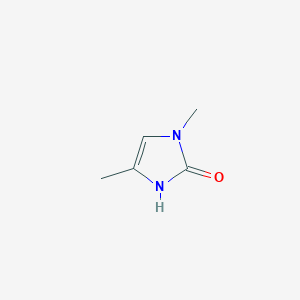
![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)
![4-({[3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl}amino)benzoic acid](/img/structure/B3169800.png)
![2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B3169808.png)